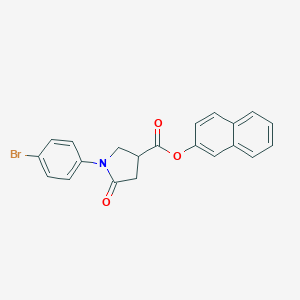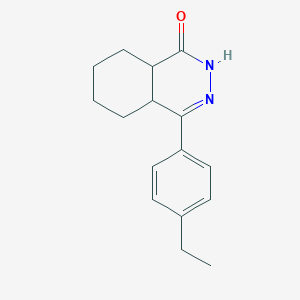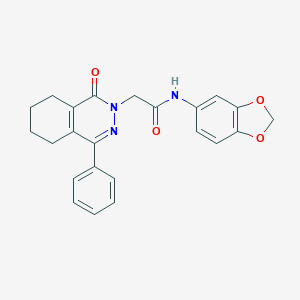![molecular formula C21H18ClN3O3S B271088 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide, also known as CCT251545, is a small-molecule inhibitor that has been developed for the treatment of cancer. CCT251545 is a highly specific inhibitor of the protein phosphatase 5 (PP5), which is involved in various cellular processes, including cell growth, differentiation, and survival.
Wirkmechanismus
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide is a highly specific inhibitor of PP5, which is a member of the serine/threonine protein phosphatase family. PP5 is involved in various cellular processes, including cell growth, differentiation, and survival. PP5 has been shown to be overexpressed in various types of cancer, which makes it a potential target for cancer therapy. This compound binds to the catalytic domain of PP5 and inhibits its activity, which leads to the accumulation of phosphorylated proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. Finally, this compound has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a highly specific inhibitor of PP5, which makes it a valuable tool for studying the function of PP5 in cellular processes. Moreover, this compound has been shown to be effective against various types of cancer, which makes it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a small-molecule inhibitor, which means that it may have limited bioavailability and stability in vivo. Moreover, this compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the development of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide. First, more studies are needed to investigate the safety and efficacy of this compound in preclinical models of cancer. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Third, more studies are needed to investigate the mechanism of action of this compound and its effects on other cellular processes besides apoptosis. Fourth, more studies are needed to investigate the potential of this compound as a sensitizer for other anticancer drugs. Finally, more studies are needed to investigate the potential of this compound as a tool for studying the function of PP5 in cellular processes.
Synthesemethoden
The synthesis of 1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been described in a few publications. The most recent one was published in 2017 by a team of researchers from the University of Dundee in Scotland. The synthesis involves several steps, including the preparation of the thiazole and pyrrolidine intermediates, followed by coupling and deprotection steps. The final product is obtained as a white solid with a yield of 40%.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical models of cancer. It has been shown to be effective against various types of cancer, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. Moreover, this compound has been shown to sensitize cancer cells to other anticancer drugs, such as paclitaxel and cisplatin, which can enhance the efficacy of combination therapy.
Eigenschaften
Molekularformel |
C21H18ClN3O3S |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-28-17-7-5-13(6-8-17)18-12-29-21(23-18)24-20(27)14-9-19(26)25(11-14)16-4-2-3-15(22)10-16/h2-8,10,12,14H,9,11H2,1H3,(H,23,24,27) |
InChI-Schlüssel |
OGHUOWGREYYPBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)



![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)

